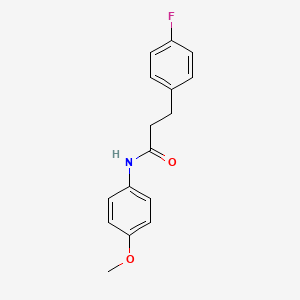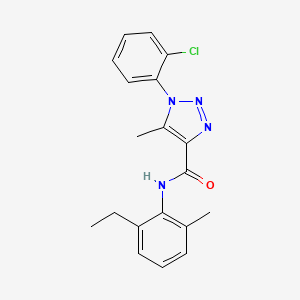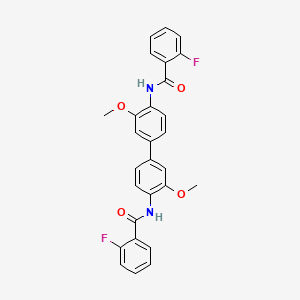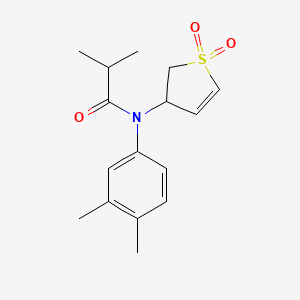![molecular formula C16H17ClN2O3S2 B4683840 1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4683840.png)
1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
説明
1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor and has been shown to have promising results in the treatment of opioid addiction, pain management, and other related disorders. In
科学的研究の応用
CTAP has been extensively studied for its potential applications in various fields. It has been shown to have promising results in the treatment of opioid addiction, pain management, and other related disorders. CTAP has been used in preclinical studies to investigate the role of the μ-opioid receptor in addiction and pain. It has also been used in studies to identify potential targets for drug development.
作用機序
CTAP acts as a selective antagonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that plays a critical role in pain perception, reward, and addiction. CTAP binds to the μ-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins and enkephalins. This results in a decrease in the rewarding effects of opioids and a reduction in pain perception.
Biochemical and Physiological Effects:
CTAP has been shown to have significant effects on the biochemical and physiological processes in the body. It has been shown to reduce the rewarding effects of opioids, decrease pain perception, and reduce the risk of opioid overdose. CTAP has also been shown to have potential applications in the treatment of depression, anxiety, and other related disorders.
実験室実験の利点と制限
CTAP has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and has a well-defined mechanism of action. However, CTAP has several limitations as well. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to study in vivo. Additionally, CTAP has a low solubility in water, which limits its use in certain experiments.
将来の方向性
There are several future directions for the study of CTAP. One potential direction is the development of more potent and selective CTAP analogs that can be used in the treatment of opioid addiction, pain management, and other related disorders. Another potential direction is the investigation of the role of the μ-opioid receptor in other physiological processes, such as stress and anxiety. Additionally, the use of CTAP in combination with other drugs may have synergistic effects and could lead to new treatment options for various disorders.
特性
IUPAC Name |
1-[4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)24(21,22)16-7-6-15(17)23-16/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDURFRDSNYWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![5-{3-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683767.png)
![N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)


![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4683830.png)

![N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4683845.png)